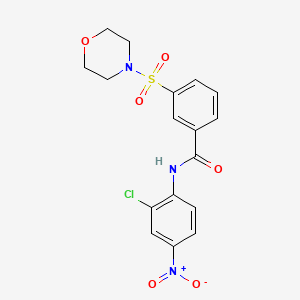
N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide” is a chemical compound with the molecular formula C17H16ClN3O6S . It is offered by Benchchem for scientific research.
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide” consists of a benzamide group attached to a chloro-nitrophenyl group and a morpholinosulfonyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide” has a molecular weight of 425.843 Da . More detailed physical and chemical properties may be available from specialized databases .科学的研究の応用
Chemical Synthesis and Modification
N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, derivatives such as 4-Chloro-N-(3-morpholinopropyl)benzamide are synthesized through multiple stages, including interactions with morpholine in the presence of a hydrogen chloride acceptor. This process is essential for producing compounds with potential antidepressant properties, highlighting the role of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide in the development of new therapeutic agents (Donskaya et al., 2004).
Antifungal and Antimicrobial Activities
Compounds derived from N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide have been studied for their antifungal and antimicrobial properties. N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, for example, have shown promising antifungal activity against pathogens responsible for significant plant diseases, demonstrating the potential of these compounds in agricultural applications (Weiqun et al., 2005).
Structural Studies and Material Science
The structural analysis of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide derivatives contributes to material science by providing insights into molecular conformation and stability. For instance, the study of N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide acetonitrile solvate revealed the compound's molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties and potential applications (Pang et al., 2006).
Novel Drug Development
The synthesis and characterization of novel derivatives based on N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide are pivotal in the discovery of new drugs. For example, the synthesis of Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which involves transformations and rearrangements of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide derivatives, showcases the compound's utility in developing targeted cancer therapies (Jin et al., 2005).
作用機序
Mode of Action
It is known that the compound can undergo aminolysis . This process involves the reaction of the compound with amines, leading to the formation of new products . The exact interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
The compound is known to be used in organic synthesis , suggesting that it may interact with various biochemical pathways. The downstream effects of these interactions are yet to be determined.
Pharmacokinetics
It is known that the compound has a molar mass of 33308 g/mol . Its solubility in water and other physicochemical properties, which can impact its bioavailability, are yet to be fully explored.
Result of Action
Given its use in organic synthesis , it is likely that the compound can induce changes at the molecular level, potentially affecting cellular functions
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-15-11-13(21(23)24)4-5-16(15)19-17(22)12-2-1-3-14(10-12)28(25,26)20-6-8-27-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWKVXNLTKKYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

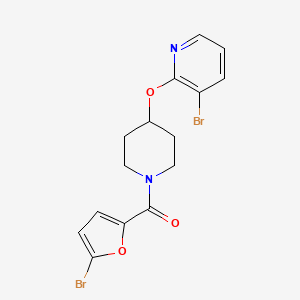
![2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2435205.png)
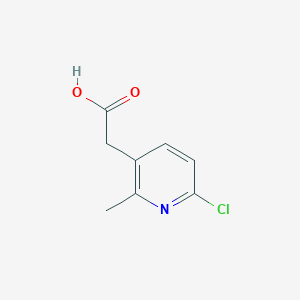
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2435208.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride](/img/structure/B2435212.png)
![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)
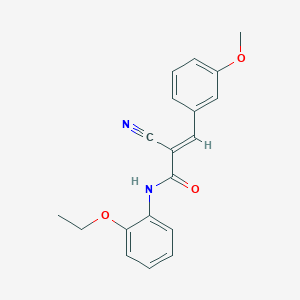
![6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2435217.png)
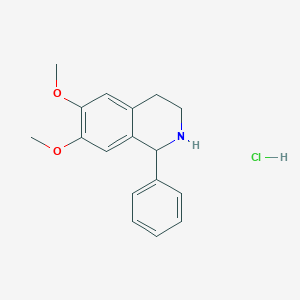
![Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl](/img/structure/B2435219.png)
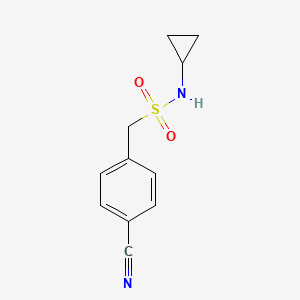
![2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2435222.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
